(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule that features a combination of indole, fluorophenyl, and diazinane trione structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivative: The starting material, 5-bromoindole, is synthesized through bromination of indole.
Condensation Reaction: The 5-bromoindole is then subjected to a condensation reaction with a suitable aldehyde to form the indole-aldehyde intermediate.
Cyclization: The intermediate undergoes cyclization with a diazinane trione derivative in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the diazinane trione ring, potentially converting it into a more reduced form.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole quinones, while substitution reactions can produce a variety of indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole moiety is known for its ability to intercalate with DNA, while the diazinane trione ring may interact with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(5-chloro-1H-indol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(5-methyl-1H-indol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern. The presence of a bromine atom on the indole ring and a fluorophenyl group provides distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules.
This detailed overview provides a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H11BrFN3O3 |
---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(2-fluorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C19H11BrFN3O3/c20-11-5-6-15-12(8-11)10(9-22-15)7-13-17(25)23-19(27)24(18(13)26)16-4-2-1-3-14(16)21/h1-9,26H,(H,23,25,27)/b10-7+ |
InChI Key |
OWWNJRFIFLBYKU-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O)F |
Origin of Product |
United States |
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